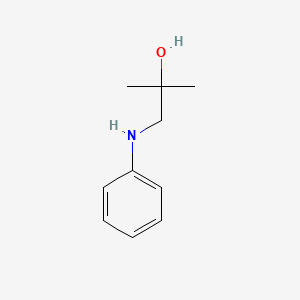

2-Methyl-1-(phenylamino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-(phenylamino)propan-2-ol is an organic compound . It is also known as Isobutanol, which is a colorless, flammable liquid with a characteristic smell, mainly used as a solvent either directly or as its esters .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber . The reaction is catalyzed by cobalt or rhodium complexes . The resulting aldehydes are hydrogenated to the alcohols, which are then separated .Molecular Structure Analysis

The molecular formula of 2-Methyl-1-(phenylamino)propan-2-ol is C10H15NO . The average mass is 165.232 Da and the monoisotopic mass is 165.115356 Da .Chemical Reactions Analysis

The OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber . The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, Isobutanol has a molar mass of 74.122 g/mol, a density of 0.802 g/cm³, a melting point of -108 °C, and a boiling point of 107.89 °C .科学的研究の応用

Anticancer Activities

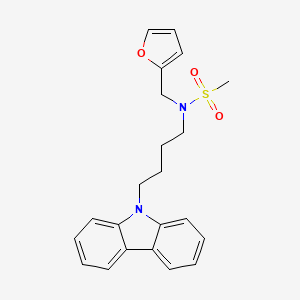

A study explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. Compounds in this series, specifically 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, demonstrated significant inhibitory potency against Src kinase, which could be a promising lead in cancer treatment (Sharma et al., 2010).

Antimicrobial and Antioxidant Properties

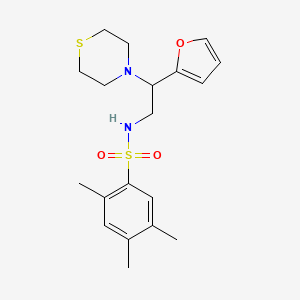

Another study synthesized 1-Phenyl-3-(phenylamino) propan-1-one and its derivatives, finding them to possess notable antimicrobial and antioxidant activities. These compounds showed significant inhibition against various bacteria and fungi, as well as a considerable antioxidant effect in various assays (Oloyede & Omisakin, 2014).

Pharmacodynamics of Derivatives

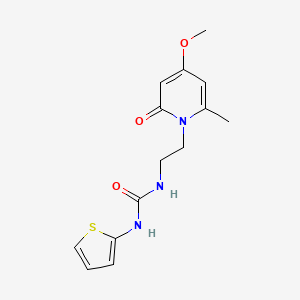

Research on (1S,2R)-2-Acylamino-1-methyl-2-phenylethyl phosphate derivatives, closely related to 2-Methyl-1-(phenylamino)propan-2-ol, investigated their role as inhibitors of TNF-alpha production. These compounds showed potential as safe inhibitors with a focus on their pharmacodynamics and metabolism, indicating potential therapeutic applications (Matsui et al., 2003).

Applications in Animal Feed Flavorings

A scientific opinion assessed the safety and efficacy of tertiary alcohols, including 2-methyl-1-phenylpropan-2-ol, as flavorings in animal feed. This compound, among others, was found to be safe at certain concentrations for various animal species, indicating its application in the animal feed industry (Westendorf, 2012).

Use in UV-cured Films

Research on aromatic aminoalcohols, including 2-methyl-1-(phenylamino)propan-2-ol derivatives, highlighted their application in initiating polymerization in UV-cured films. These compounds, particularly 2-(N-methyl-N-phenylamino-1-phenyl) ethanol, showed effectiveness in reducing oxygen inhibition and acting as synergists for certain initiators (Arsu et al., 2009).

Safety And Hazards

特性

IUPAC Name |

1-anilino-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKPKPZPYWJEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(phenylamino)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)